(S)-1,2-Hexadecanediol

Description

Contextualization of (S)-1,2-Hexadecanediol within the Chiral Diol Landscape

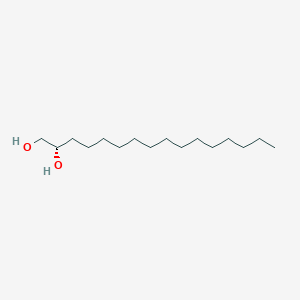

This compound is a specific example of a chiral long-chain 1,2-diol. It is structurally defined as a hexadecane (B31444) molecule substituted with hydroxyl groups at the first and second carbon positions, with the stereochemistry at the second carbon being of the (S)-configuration. nih.gov This particular diol is notable for its use as a versatile building block in organic synthesis. lookchem.com The presence of both a hydrophobic sixteen-carbon chain and a hydrophilic diol head allows it to function in diverse chemical environments. scbt.com

Significance of Stereochemistry in Diol-Based Research Systems

The stereochemistry of 1,2-diols is a critical factor that dictates their chemical and biological activity. The specific spatial arrangement of the hydroxyl groups influences how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts. This is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. acs.org The defined stereochemistry of this compound is crucial for its application as a chiral auxiliary or starting material in the synthesis of complex, stereochemically-defined products. The ability to form specific hydrogen bonding networks, influenced by the stereoconfiguration, also plays a significant role in its physical properties and its utility in various applications. fiveable.me

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has explored its utility in several areas of organic and materials chemistry. One significant application is its use as a reducing and stabilizing agent in the synthesis of various nanoparticles. For instance, it has been employed in the preparation of monodisperse iron-, cobalt-, or manganese-containing lipid nanoparticles, as well as iron pyrite (B73398) and gold-iron oxide heterodimer nanocrystals. caymanchem.comsigmaaldrich.com In these processes, the diol facilitates the decomposition of metal-organic precursors. medchemexpress.com Research has also investigated the role of 1,2-hexadecanediol (B1668426) concentration in tuning the magnetic properties of ferrite (B1171679) nanoparticles. arxiv.org Furthermore, its use in the synthesis of branched platinum nanoparticles for electrocatalysis highlights its importance in creating advanced materials with high surface areas. rsc.org The compound's amphiphilic nature, arising from its long hydrocarbon chain and polar diol head, is a key attribute in these applications. scbt.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-hexadecane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOAFQCTJZDRC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1,2 Hexadecanediol

Stereoselective Synthesis Strategies

The controlled introduction of two adjacent stereocenters is a central challenge in asymmetric synthesis. For (S)-1,2-Hexadecanediol, this requires methodologies that can effectively differentiate between the two enantiofaces of a prochiral precursor or resolve a racemic mixture.

Asymmetric Hydrogenation Routes for Diol Preparation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones. wikipedia.orgnih.gov In a potential route to this compound, the precursor α-hydroxy ketone, 1-hydroxyhexadecan-2-one, could be subjected to enantioselective hydrogenation. This reaction typically employs transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in complex with chiral ligands. wikipedia.orgrsc.org

The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands like chiral diphosphines (e.g., BINAP) and diamines (e.g., DPEN) have proven effective in guiding the hydrogenation to produce the desired enantiomer. nih.gov For the synthesis of this compound, a catalyst system would be selected to favor the delivery of hydrogen to the Re face of the carbonyl group in 1-hydroxyhexadecan-2-one. The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl carbon.

| Precursor | Catalyst System (Example) | Product |

| 1-Hydroxyhexadecan-2-one | Ru-BINAP complex | This compound |

Chiral Auxiliary-Mediated Approaches to Enantiopure Diols

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a C16 precursor to control the introduction of the two hydroxyl groups.

One potential strategy involves the use of an Evans oxazolidinone auxiliary. For instance, the auxiliary could be acylated with a derivative of tetradecanoic acid. Subsequent α-hydroxylation and reduction steps, controlled by the steric influence of the auxiliary, would lead to the formation of the desired 1,2-diol stereochemistry. The final step would be the cleavage of the auxiliary to yield enantiopure this compound. The success of this approach hinges on the ability of the chiral auxiliary to effectively shield one face of the molecule, thereby directing the reagents to the opposite face. wikipedia.org

| Chiral Auxiliary (Example) | Synthetic Step | Outcome |

| Evans Oxazolidinone | Diastereoselective α-hydroxylation | Controlled formation of a C-O bond |

| Evans Oxazolidinone | Subsequent reduction and cleavage | Enantioenriched 1,2-diol |

Enantioselective Epoxide Opening Reactions for 1,2-Diols

The enantioselective ring-opening of epoxides is a versatile method for the synthesis of chiral 1,2-diols. nih.gov A highly effective strategy for obtaining this compound is the hydrolytic kinetic resolution (HKR) of racemic 1,2-epoxyhexadecane (B1204884). This method, developed by Jacobsen and coworkers, employs a chiral (salen)Co(III) complex as a catalyst. nih.govyoutube.com

In this process, one enantiomer of the racemic epoxide reacts preferentially with water, leading to the formation of the corresponding diol, while the other enantiomer of the epoxide remains largely unreacted. youtube.com By using the appropriate enantiomer of the catalyst, the (R)-epoxide can be selectively hydrolyzed, leaving behind the enantioenriched (S)-1,2-epoxyhexadecane. Subsequent hydrolysis of the remaining (S)-epoxide, under non-enantioselective conditions, yields this compound. The HKR is known for its high selectivity factors, often allowing for the recovery of both the unreacted epoxide and the diol product with very high enantiomeric excess. nih.govunipd.it

| Substrate | Catalyst | Products | Enantiomeric Excess (ee) |

| Racemic 1,2-epoxyhexadecane | Chiral (salen)Co(III) complex | (S)-1,2-epoxyhexadecane and (R)-1,2-Hexadecanediol | >99% for epoxide, high for diol |

Stereocontrolled Hydroxylation Techniques for Alkenes

The most direct approach for the synthesis of this compound is the asymmetric dihydroxylation (AD) of the corresponding alkene, 1-hexadecene (B165127). The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org

This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine-based ligand. The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric reoxidant (such as potassium ferricyanide), and a chiral ligand. wikipedia.org For the synthesis of this compound from 1-hexadecene, AD-mix-β, which contains the ligand (DHQD)₂PHAL, is used. wikipedia.orgnih.gov The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the double bond, directed by the chiral ligand, to form an osmate ester intermediate. Subsequent hydrolysis releases the desired chiral diol. This method is known for its high yields and excellent enantioselectivities for a broad range of alkenes. nih.govprinceton.edu

| Alkene | Reagent | Product | Reported Yield | Reported Enantiomeric Excess (ee) |

| 1-Hexadecene | AD-mix-β | This compound | High | High |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied through the use of biocatalysis, which offers mild reaction conditions and high selectivity.

Biocatalytic Synthesis Pathways of Chiral Diols

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral diols, several classes of enzymes are of particular interest, including epoxide hydrolases and dioxygenases. mdpi.comnih.gov

One biocatalytic route to this compound involves the enantioselective hydrolysis of racemic 1,2-epoxyhexadecane using an epoxide hydrolase. mdpi.com Similar to the Jacobsen HKR, this enzymatic resolution selectively hydrolyzes one enantiomer of the epoxide, allowing for the separation of the remaining enantiomerically enriched epoxide or the diol product. Directed evolution and rational design of epoxide hydrolases can be used to improve their activity and enantioselectivity for specific substrates. rsc.orguzh.ch

Another potential biocatalytic approach is the direct dihydroxylation of 1-hexadecene using a dioxygenase enzyme. rsc.org These enzymes are capable of introducing two hydroxyl groups across a double bond with high stereocontrol. The use of whole-cell biocatalysts can simplify the process by providing the necessary enzymes and cofactor regeneration systems in situ. mdpi.com These biocatalytic methods often proceed in aqueous media under mild temperature and pH conditions, representing a greener alternative to traditional chemical methods.

| Biocatalytic Approach | Enzyme Class | Substrate | Product |

| Enantioselective Hydrolysis | Epoxide Hydrolase | Racemic 1,2-epoxyhexadecane | This compound |

| Dihydroxylation | Dioxygenase | 1-Hexadecene | This compound |

Solvent-Free or Aqueous Reaction Systems for Diol Production

The principles of green chemistry have spurred significant research into minimizing or eliminating the use of organic solvents in chemical syntheses. For the production of long-chain diols like 1,2-hexadecanediol (B1668426), this has led to the exploration of solvent-free and aqueous reaction systems. These approaches aim to reduce environmental impact, improve safety, and often simplify product purification.

Aqueous systems are attractive due to the low cost, non-flammability, and environmental benignity of water. Biocatalytic methods, such as the use of epoxide hydrolases or dioxygenases, are particularly well-suited to aqueous media, as enzymes typically function optimally in water-based environments. nih.gov Research has demonstrated the feasibility of producing vicinal diols in aqueous buffers using enzymatic cascades. However, a primary challenge for long-chain aliphatic compounds like 1,2-hexadecanediol is their low solubility in water, which can lead to slow reaction rates and mass transfer limitations.

To overcome these limitations, solvent-free reaction conditions have emerged as a powerful alternative. rsc.org In a solvent-free biotransformation, factors such as efficient mixing are crucial to ensure adequate mass and heat transfer. researchgate.net For instance, the synthesis of rose-flavored ester 2-phenylethyl acetate (B1210297) was successfully developed in a solvent-free system using a packed-bed bioreactor, highlighting an environmentally friendly process. mdpi.com Another approach involves using one of the substrates as the solvent. For example, in aldol (B89426) production, using a co-solvent that is also a reactant can render the process effectively "solvent-less," improving productivity. researchgate.net The reduction of ketones to alcohols, a key step in some diol syntheses, has also been achieved efficiently in the solid state by grinding reactants like ketones with sodium borohydride, sometimes facilitated by trace amounts of water. cmu.edu

| Reaction System | Advantages | Challenges for Long-Chain Diol Synthesis | Potential Solutions |

|---|---|---|---|

| Aqueous Systems | Environmentally benign, non-flammable, low cost, compatible with biocatalysis. | Low solubility of hydrophobic substrates (e.g., 1-hexadecene), mass transfer limitations. | Use of co-solvents, phase-transfer catalysts, whole-cell biocatalysis. |

| Solvent-Free Systems | High volumetric productivity, reduced waste, simplified purification, enhanced safety. | High viscosity, potential for poor mixing, heat transfer issues. | Mechanical grinding, use of liquid substrates as solvent, microwave irradiation to improve reaction rates. nih.gov |

Atom Economy and Waste Minimization in Diol Synthesis Research

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. rsc.org In the synthesis of chiral diols like this compound, applying the principles of atom economy is crucial for developing sustainable and cost-effective manufacturing processes.

Traditional methods for producing chiral diols often suffer from poor atom economy. For example, classical resolution of a racemic mixture, while effective, has a maximum theoretical yield of only 50% for the desired enantiomer, meaning at least half of the starting material is discarded as the unwanted enantiomer. Similarly, reactions that use stoichiometric reagents, such as oxidations with permanganate (B83412) or reductions with metal hydrides, generate significant amounts of inorganic waste that must be treated and disposed of.

Modern research focuses on catalytic methods that are inherently more atom-economical. The most prominent example for the synthesis of 1,2-diols is the asymmetric dihydroxylation (AD) of alkenes. nih.govorganic-chemistry.org The Sharpless asymmetric dihydroxylation, for instance, converts an alkene like 1-hexadecene directly into the corresponding chiral diol with high enantioselectivity. wikipedia.org In this reaction, all atoms of the alkene are incorporated into the product. When a catalytic amount of osmium tetroxide is used with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), the atom economy is significantly high.

Sharpless Asymmetric Dihydroxylation of 1-Hexadecene: C₁₆H₃₂ + NMO·H₂O —(cat. OsO₄, chiral ligand)→ C₁₆H₃₄O₂ + N-methylmorpholine The primary atoms from the alkene are fully incorporated. The main byproduct is the reduced co-oxidant, which is less hazardous than stoichiometric metal waste.

Kinetic Resolution via Acylation: rac-C₁₆H₃₄O₂ + Acylating Agent —(enzyme)→ (S)-C₁₆H₃₄O₂ + (R)-C₁₆H₃₂O(OAc) + Byproduct This method is inherently wasteful as it produces the unwanted (R)-enantiomer (or its acylated version), limiting the atom economy for the desired (S)-diol to 50%.

The key to minimizing waste in diol synthesis is the substitution of older, stoichiometric methods with modern, catalytic alternatives. researchgate.net This includes not only asymmetric catalysis but also biocatalysis, which often proceeds with perfect selectivity and generates minimal waste.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to construct complex molecules with high efficiency and selectivity. nih.govresearchgate.net This strategy is particularly powerful for producing enantiomerically pure compounds like this compound, where the stereochemistry is critical. By strategically integrating enzymatic steps, which offer unparalleled stereoselectivity under mild conditions, with robust chemical transformations, researchers can design highly effective and sustainable synthetic routes. nih.gov

A common chemoenzymatic approach for chiral diols involves the enzymatic kinetic resolution of a racemic mixture produced by chemical synthesis. wikipedia.org For example, racemic 1,2-hexadecanediol can be synthesized chemically from 1-hexadecene via epoxidation followed by hydrolysis. This racemic diol is then subjected to an enzyme-catalyzed reaction, typically an acylation using a lipase (B570770). nih.gov The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted this compound in high enantiomeric purity. nih.govresearchgate.net The resulting mixture of the (S)-diol and the (R)-ester can then be easily separated.

Another powerful chemoenzymatic strategy involves the combination of an organocatalytic or metal-catalyzed reaction with a subsequent enzymatic reduction. For instance, an asymmetric aldol reaction can be used to create a β-hydroxy ketone, which is then stereoselectively reduced by an oxidoreductase enzyme to yield a chiral 1,3-diol with high diastereomeric and enantiomeric purity. nih.govacs.org This modular approach allows for the synthesis of all possible stereoisomers of a diol by choosing the appropriate combination of chemical catalyst and enzyme. nih.gov

Enzyme Screening and Optimization for Specific Transformations

The success of a chemoenzymatic or purely biocatalytic process hinges on the selection of a suitable enzyme with high activity and selectivity for the target transformation. Enzyme screening is the process of testing a variety of enzymes, often from commercially available kits or in-house libraries, to identify the optimal biocatalyst. mdpi.com For the synthesis of this compound, key enzymatic transformations include the kinetic resolution of the racemic diol or the asymmetric reduction of a precursor ketone.

In the context of kinetic resolution via acylation, a panel of hydrolases, particularly lipases, are commonly screened. nih.govdntb.gov.ua Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) exhibit different substrate specificities and enantioselectivities. mdpi.com For the resolution of a specific diol, researchers would test these enzymes using various acyl donors (e.g., vinyl acetate, acetic anhydride) and organic solvents to find the combination that gives the best balance of conversion and enantiomeric excess (ee). researchgate.netmdpi.com For example, in the resolution of racemic 1,2-diols with a quaternary center, the lipase PSL-C from Pseudomonas cepacia was found to provide good conversions and high enantioselectivity. nih.gov

Once a promising enzyme is identified, the reaction conditions must be optimized to maximize its performance. mdpi.com Key parameters include:

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability.

Solvent: While many enzymes prefer aqueous environments, lipases are often highly effective in organic solvents, which can be crucial for dissolving hydrophobic substrates like 1,2-hexadecanediol.

Substrate and Acyl Donor Concentration: These must be optimized to avoid substrate or product inhibition.

| Enzyme Class | Typical Transformation | Screening Considerations for this compound |

|---|---|---|

| Lipases (e.g., CAL-A, CAL-B, PSL) | Kinetic resolution of racemic diols via enantioselective acylation. mdpi.com | Screen for high enantioselectivity (E > 200) for the (R)-enantiomer, leaving the desired (S)-diol unreacted. mdpi.com Test various acyl donors and solvents. |

| Epoxide Hydrolases | Asymmetric ring-opening of racemic 1,2-epoxyhexadecane. | Screen for enzymes that selectively hydrolyze one epoxide enantiomer, yielding the other enantiopure epoxide and a chiral diol. |

| Oxidoreductases (ADHs/KREDs) | Asymmetric reduction of 1-hydroxy-2-hexadecanone to this compound. | Screen for enzymes that follow Prelog's rule to produce the (S)-alcohol with high ee. Requires a cofactor regeneration system. nih.gov |

Industrial-Scale Biocatalytic Production Research for Chiral Diols

Translating a successful lab-scale biocatalytic synthesis of a chiral diol into a viable industrial process presents several challenges. Research in this area focuses on improving the robustness, productivity, and cost-effectiveness of the enzymatic step to meet the demands of large-scale manufacturing. nih.govjocpr.com

Another approach is the use of whole-cell biocatalysts instead of isolated enzymes. nih.gov Using whole microbial cells (either living or lyophilized) can be more cost-effective as it eliminates the need for costly enzyme purification. rwth-aachen.de The cellular environment can also protect the enzyme from harsh reaction conditions, and if living cells are used, cofactor regeneration can occur in situ. acs.org

Process optimization is critical for industrial scale-up. mdpi.com This involves moving from batch reactors to more efficient continuous-flow systems. Packed-bed reactors, where the substrate solution flows through a column containing the immobilized enzyme, can significantly increase productivity and simplify operations. mdpi.com Furthermore, optimizing parameters like substrate loading, flow rate, and temperature is essential to maximize space-time yield. Research has shown that conducting biocatalytic reactions in microaqueous organic solvents or solvent-free systems can allow for extraordinarily high substrate loads, leading to high product concentrations (e.g., over 50 g/L for some diols), which simplifies downstream processing and reduces energy consumption. acs.org The ultimate goal is to develop a process that is not only efficient and selective but also environmentally sustainable and economically competitive. nih.govuva.nl

Chemical Transformations and Derivatization Studies of S 1,2 Hexadecanediol

Formation of Chiral Esters and Ethers from Diols

The presence of a primary and a secondary hydroxyl group in (S)-1,2-Hexadecanediol allows for the formation of chiral esters and ethers. The key challenge and area of research is achieving regioselectivity, enabling functionalization at either the C1 or C2 position selectively.

Controlling functionalization at the C1 versus the C2 hydroxyl group is critical for the synthesis of well-defined derivatives. The primary hydroxyl group at C1 is generally more sterically accessible and more nucleophilic than the secondary hydroxyl group at C2, often leading to preferential reaction at C1 under kinetic control. However, various catalytic systems have been developed to control and even reverse this selectivity.

Diarylborinic acids, for example, have been shown to be effective catalysts for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org These catalysts can selectively activate one hydroxyl group over another, often showing a high preference for primary hydroxyl groups. organic-chemistry.org Similarly, enzymatic catalysis, particularly with lipases, can achieve high regioselectivity in the acylation of vicinal diols, with the enzyme's active site dictating the position of esterification. researchgate.net

In carbohydrate chemistry, which features many complex diol and polyol structures, methods have been developed to selectively acylate specific hydroxyl groups. The "cyanide effect," for instance, utilizes benzoyl cyanide or acetyl cyanide with a DMAP catalyst at low temperatures to achieve acylation of the thermodynamically less favored axial hydroxyl group in certain 1,2-cis-diols. nih.govsemanticscholar.org While this compound is an acyclic diol, the principles of catalyst- and reagent-controlled selectivity are broadly applicable. Tin(II) chloride has also been used as a catalyst for the regioselective mono-etherification of vicinal diols in carbohydrate derivatives, demonstrating a strong preference for the 3-O-ether product in certain mannoside systems. scispace.com

| Method | Reagents/Catalyst | Typical Selectivity | Reference |

|---|---|---|---|

| Borinic Acid Catalysis | Diarylborinic acid, Acylating/Sulfonylating/Alkylating Agent | High selectivity for primary hydroxyls or equatorial hydroxyls in cyclic diols. | organic-chemistry.org |

| Enzymatic Acylation | Lipase (B570770) (e.g., Novozym 435), Acyl Donor | High regioselectivity dependent on substrate and enzyme structure. | researchgate.net |

| Cyanide Effect | Benzoyl cyanide, DMAP, -78 °C | Favors kinetically controlled acylation of specific hydroxyls (e.g., axial-OH in cis-diols). | nih.gov |

| Tin(II) Halide Catalysis | SnCl₂, Diazo compound | High regioselectivity for etherification of one hydroxyl in a vicinal diol pair. | scispace.com |

This compound is a valuable precursor for the synthesis of chiral lipids, particularly ether lipids, which are important components of cell membranes. The 1-O-alkyl-sn-glycerol backbone is central to these lipids, and this compound can be chemically converted into the corresponding (S)-1-O-hexadecyl-sn-glycerol intermediate.

The synthesis of ether lipids often starts from chiral C3 synthons like (S)-1,2-isopropylideneglycerol. nih.govxn--d1ahakv.xn--p1ai A typical route involves alkylating the free primary alcohol to introduce the long hexadecyl chain, followed by deprotection and subsequent functionalization of the glycerol (B35011) backbone to add the headgroup (e.g., phosphocholine). nih.gov By analogy, this compound can be selectively protected at the C1-hydroxyl, functionalized at the C2-hydroxyl, and then elaborated to form phospholipid analogues. For instance, it can serve as a starting material for 1-O-hexadecyl-2-O-methyl-sn-glycerol, a key intermediate in the synthesis of ether-linked glucosyl diglycerides with antiproliferative activity.

Glycolipids, which contain a carbohydrate moiety linked to a lipid backbone, can also be synthesized from long-chain diol precursors. longdom.orgwikipedia.org The synthesis involves glycosylation of a suitable lipid aglycone. This compound, after appropriate protection and activation, can serve as this aglycone, allowing for the attachment of a sugar unit at either the C1 or C2 position to create novel glycolipid structures for research into their biological roles. longdom.org

Oxidation and Reduction Pathways of Vicinal Diols

The vicinal diol moiety in this compound is susceptible to specific oxidation and reduction reactions that are characteristic of this functional group.

Oxidation: A common and synthetically useful oxidation reaction for 1,2-diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction breaks the C1-C2 bond, yielding two carbonyl compounds. Strong oxidizing agents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are frequently used for this transformation. In the case of this compound, oxidative cleavage would result in the formation of formaldehyde (B43269) (from C1) and pentadecanal (B32716) (from C2 and the remaining C14 alkyl chain).

Reduction: The reduction of vicinal diols typically involves the removal of both hydroxyl groups to form an alkene, a process known as deoxydehydration (DODH). This reaction is valuable for converting biomass-derived polyols into useful chemical feedstocks. The DODH of this compound would yield 1-hexadecene (B165127). This transformation is often catalyzed by high-oxidation-state metal-oxo compounds, such as rhenium-based catalysts, in the presence of a reductant.

| Transformation | Reagent(s) | Product from this compound |

|---|---|---|

| Oxidative Cleavage | Periodic acid (HIO₄) or Sodium periodate (NaIO₄) | Formaldehyde and Pentadecanal |

| Deoxydehydration (DODH) | Metal-oxo catalyst (e.g., ReOₓ) + Reductant | 1-Hexadecene |

Cyclization Reactions and Heterocyclic Compound Formation from Diol Precursors

The two hydroxyl groups of this compound can react with bifunctional reagents to form heterocyclic rings. A prominent example is the formation of 1,3-dioxolanes, which are five-membered rings containing two oxygen atoms. wikipedia.org This reaction involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone. d-nb.infonih.gov The reaction is often used to protect 1,2-diols in multi-step syntheses. organic-chemistry.org For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst would yield (S)-4-(tetradecyl)-2,2-dimethyl-1,3-dioxolane.

Intramolecular cyclization reactions are also possible, though they typically require prior functionalization of the diol. For instance, conversion of one hydroxyl group into a good leaving group could allow the other hydroxyl group to act as an intramolecular nucleophile to form a cyclic ether, such as an oxirane. However, the direct cyclization of the diol itself is less common without activating reagents. Strategies for intramolecular radical cyclizations have been developed for various substrates and could potentially be applied to derivatives of this compound to form carbo- or heterocyclic structures. thieme-connect.degatech.edu

This compound as a Chiral Building Block in Complex Molecule Synthesis

The concept of the "chiral pool" in organic synthesis involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. nih.govnih.govscilit.com Common chiral pool sources include amino acids, carbohydrates, and terpenes. researchgate.netsemanticscholar.org this compound, with its defined stereocenter and long alkyl chain, is a valuable member of the chiral pool, particularly for targets containing long, stereodefined aliphatic segments.

While this compound may not be as widely used as classic chiral pool starting materials like D-mannitol or limonene, it provides a unique combination of features: a C16 lipophilic chain and a stereogenic center at C2. This structure is directly relevant to the synthesis of many biologically active lipids and amphiphiles.

Its most direct application is in the synthesis of ether lipids, as discussed previously. nih.govxn--d1ahakv.xn--p1ainih.gov Many marine natural products and bacterial lipids contain long 1-O-alkyl glycerol ethers. The total synthesis of these natural products or their analogues can utilize this compound to install the entire chiral alkyl chain in a single step. Furthermore, it can be converted into other useful chiral intermediates, such as (R)-1,2-epoxyhexadecane, through a two-step process involving selective tosylation of the primary hydroxyl group followed by base-induced intramolecular cyclization. This chiral epoxide is a versatile intermediate for introducing the C16 chain in various complex molecule syntheses, including marine polyether natural products. mdpi.com

Role in Asymmetric Catalysis as a Ligand Component

Following an extensive review of scientific literature, there is no readily available research detailing the specific application of this compound as a ligand component in asymmetric catalysis. Searches for the derivatization of this compound for such catalytic purposes did not yield any specific examples of its transformation into a chiral ligand and its subsequent use in enantioselective reactions.

While chiral diols are a well-established class of ligand precursors in asymmetric catalysis, the current body of scientific literature does not appear to include studies focused on this particular long-chain aliphatic diol for this application. Therefore, detailed research findings, data tables of catalytic performance, and specific examples of its role as a ligand component cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization in Research of S 1,2 Hexadecanediol

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are central to determining the enantiomeric excess of chiral compounds like (S)-1,2-Hexadecanediol. These techniques separate enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For diols such as 1,2-Hexadecanediol (B1668426), polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. chiralpedia.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water mixtures) conditions can be employed, depending on the specific CSP and the analyte's properties. hplc.euphenomenex.com The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in the separation of the (S) and (R)-enantiomers.

Table 1: Representative Chiral HPLC Separation Parameters for 1,2-Alkanediols

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Temperature | 25 °C |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer* |

*Elution order is dependent on the specific chiral stationary phase and mobile phase composition and must be confirmed with standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for assessing enantiomeric purity. Since enantiomers have identical physical properties, they are not separable on standard achiral GC columns. Therefore, a process of chiral derivatization is employed. researchgate.net This involves reacting the diol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column. chiralpedia.com

For 1,2-diols, common derivatization involves the reaction of the hydroxyl groups. A widely used method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. frontiersin.org To impart chirality, a chiral silylating agent can be used. Alternatively, the diol can be reacted with a chiral acid chloride or isocyanate to form diastereomeric esters or carbamates, respectively. nih.gov Following separation by GC, the mass spectrometer provides identification and quantification of the individual diastereomers, which directly correlates to the original enantiomeric composition.

Table 2: Example of GC-MS Analysis with Chiral Derivatization for a 1,2-Diol

| Parameter | Value |

|---|---|

| Derivatizing Agent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS Detection | Electron Ionization (EI), Scan mode (m/z 50-550) |

| Expected Result | Baseline separation of the two diastereomeric MTPA esters |

High-Resolution Mass Spectrometry for Structural Elucidation of Diols

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural elucidation of compounds by providing a highly accurate mass measurement of the parent ion and its fragments. escholarship.org This allows for the determination of the elemental composition of this compound, confirming its molecular formula as C₁₆H₃₄O₂. nih.gov

When coupled with GC, the sample is first vaporized and then ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then analyzed. For a long-chain diol like 1,2-Hexadecanediol, direct analysis can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often performed prior to analysis to increase volatility and thermal stability. frontiersin.org

The fragmentation pattern provides valuable structural information. For a silylated 1,2-hexadecanediol, characteristic fragmentation would involve cleavage of the C-C bond between the two silylated oxygen-bearing carbons. This alpha-cleavage is a common fragmentation pathway for alcohols and their derivatives. youtube.com The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these fragment ions, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure and stereochemistry of organic molecules. ruc.dk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular framework of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the protons of the long alkyl chain, the methine proton at the C2 position, and the methylene (B1212753) protons at the C1 position, as well as the hydroxyl protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound would display distinct signals for the two carbons bearing hydroxyl groups (C1 and C2) at lower field (higher ppm) compared to the carbons of the long alkyl chain.

Table 3: Typical ¹H NMR Data for 1,2-Hexadecanediol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.65 | m | 1H | H-2 |

| ~3.45 | dd | 1H | H-1a |

| ~3.35 | dd | 1H | H-1b |

| ~2.50 | br s | 2H | -OH |

| ~1.20-1.50 | m | 26H | -(CH₂)₁₃- |

| ~0.88 | t | 3H | -CH₃ |

*Solvent: CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 4: Typical ¹³C NMR Data for 1,2-Hexadecanediol

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~72.5 | C-2 |

| ~66.5 | C-1 |

| ~33.5 | C-3 |

| ~31.9 | C-14 |

| ~29.7 | C-4 to C-13 |

| ~25.8 | C-15 |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

*Solvent: CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule and can provide insights into its stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the H-1 protons and the H-2 proton, and between the H-2 proton and the H-3 methylene protons, confirming the 1,2-diol structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. copernicus.org It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~72.5 ppm, confirming their assignment as H-2 and C-2, respectively.

While these standard 2D NMR techniques confirm the constitution of 1,2-Hexadecanediol, determining the absolute stereochemistry often requires more advanced methods, such as the formation of diastereomeric derivatives (e.g., Mosher's esters) followed by ¹H NMR analysis, or comparison of NMR data with that of authentic, stereochemically pure standards. nih.gov

Theoretical and Computational Chemistry Investigations of S 1,2 Hexadecanediol

Conformational Analysis and Molecular Dynamics Simulations of Long-Chain Diols

The flexibility of the long alkyl chain and the orientation of the two hydroxyl groups dominate the conformational landscape of (S)-1,2-Hexadecanediol. Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the molecule's dynamic behavior, stability of different conformers, and interactions with its environment.

MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. For long-chain diols, these simulations reveal the significant flexibility of the hydrocarbon tail and the localized motions of the diol headgroup. In aqueous solutions, the hydrophobic alkyl chain tends to adopt conformations that minimize its contact with water, while the hydrophilic diol group engages in hydrogen bonding with water molecules. The conformational behavior of chiral diols in solution has been explored using MD simulations, analyzing key torsional angles to understand the stability of different conformers.

A critical aspect of vicinal diols like this compound is the potential for intramolecular hydrogen bonding between the two adjacent hydroxyl groups. However, quantum mechanical and topological analyses based on Density Functional Theory (DFT) suggest that for vicinal diols (where hydroxyl groups are on adjacent carbons), stable intramolecular hydrogen bonds are unlikely to form. nih.gov Studies on a range of diols show that a separation of at least three carbon atoms between the hydroxyl groups is typically required to satisfy the geometric and electron density criteria for true intramolecular hydrogen bonding. nih.gov For 1,2-diols, intermolecular hydrogen bonding with solvent molecules or other diol molecules is the predominant interaction.

The table below summarizes findings from conformational studies on various diols, which provide a model for understanding this compound.

| Diol Type | Computational Method | Key Findings on Conformation | Reference |

|---|---|---|---|

| Vicinal Diols (e.g., Ethane-1,2-diol) | DFT, AIM Theory | Unlikely to form stable intramolecular hydrogen bonds; intermolecular H-bonding is favored. | nih.gov |

| Longer-Chain Diols (e.g., 1,3-Propanediol) | MD Simulations, MP2 | Aqueous solution favors conformations without intramolecular H-bonds (e.g., tTTg conformation). Conformer lifetimes are typically in the picosecond range. | |

| Chiral 1,4-Diols | MD Simulations (OPLS-AA) | Conformational behavior in aqueous solution is determined by torsional angles and solvation effects. The lowest energy conformer in the gas phase often dictates the preferred conformation in solution. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of this compound and predicting its chemical reactivity. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and dipole moments. olemiss.edu

Frontier Molecular Orbital (FMO) theory is a key application used to understand reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl groups due to their lone pairs of electrons. The LUMO is generally a σ* antibonding orbital associated with the C-O bonds. Chemical reactions, such as nucleophilic attack, would likely involve the HOMO, while reactions with strong nucleophiles could target the LUMO. DFT calculations can precisely map these orbitals and quantify their energies. Studies on similar molecules show that increasing the length of an alkyl chain can have a modest effect on the HOMO-LUMO gap.

Key electronic properties that can be calculated to predict reactivity are summarized in the following table.

| Calculated Property | Significance in Reactivity | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy means stronger donation. | Relatively high, with electron density concentrated on the oxygen lone pairs. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy means stronger acceptance. | Relatively high, corresponding to σ* orbitals, suggesting low electrophilicity at the carbon backbone. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A large gap indicates high stability. | Expected to be large, characteristic of a saturated aliphatic alcohol, indicating high stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. | Negative potential localized around the oxygen atoms, indicating sites for electrophilic attack. Positive potential near the hydroxyl hydrogens. |

Prediction of Spectroscopic Parameters for Diol Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the characterization and identification of molecules like this compound. By calculating properties related to rotational, vibrational, and nuclear magnetic resonance (NMR) spectroscopy, theoretical spectra can be generated that closely match experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to specific molecular motions, such as O-H stretching, C-H stretching, and C-O stretching. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. This allows for the confident assignment of peaks in experimental IR and Raman spectra.

Rotational Spectroscopy: For smaller, related diols studied in the gas phase, high-level ab initio calculations have been used to predict rotational constants with excellent accuracy. These constants are directly related to the molecule's moments of inertia and thus its precise 3D structure. While gas-phase studies of a large molecule like 1,2-hexadecanediol (B1668426) are challenging, the principles remain the same.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical NMR spectra can be simulated. These predictions are invaluable for assigning complex spectra and confirming the structure of newly synthesized compounds or their derivatives.

The accuracy of these predictions is demonstrated by comparing calculated values with experimental data for related molecules, as shown in the table below for a representative diol.

| Spectroscopic Parameter | Computational Method | Example: (Z)-1,2-ethenediol | Accuracy/Comment |

|---|---|---|---|

| Rotational Constants (A, B, C) | High-level quantum chemistry | Predicted values were in excellent agreement with experimental data, guiding the spectral analysis and confirming the molecule's identification. | Essential for structural determination in the gas phase. |

| Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Calculated O-H stretching, C-O stretching, and other modes typically align well with experimental IR/Raman spectra after scaling. | Allows for detailed assignment of vibrational bands to specific molecular motions. |

| NMR Chemical Shifts (ppm) | DFT with GIAO method | Calculated ¹H and ¹³C shifts for organic molecules generally show good correlation with experimental values, aiding in spectral assignment. | Crucial for confirming connectivity and stereochemistry in solution. |

Computational Design of Novel Diol Derivatives and Catalysts

The principles of computational chemistry are not only used for analysis but also for the rational design of new molecules and catalysts. ifpenergiesnouvelles.comnih.gov For this compound, this involves designing derivatives with tailored properties or utilizing the diol motif in the design of novel catalysts.

Design of Diol Derivatives: Computational methods can be used to predict how chemical modifications to the this compound backbone would alter its properties. For example, DFT calculations can predict changes in electronic properties (HOMO/LUMO energies), polarity, and reactivity upon the introduction of new functional groups. researchgate.net This in silico screening allows researchers to prioritize synthetic targets for applications such as specialty surfactants, chiral building blocks, or pharmacologically active agents. acs.orgmdpi.com

Design of Diol-Based Catalysts: The vicinal diol functional group is a key feature in several classes of organocatalysts, particularly in asymmetric synthesis. nih.gov Chiral diols can act as hydrogen-bond donors to activate substrates or as ligands for metal catalysts. nih.gov Computational modeling is used to:

Understand Reaction Mechanisms: DFT calculations can map the entire potential energy surface of a catalyzed reaction, identifying transition states and intermediates. chemrxiv.orgacs.org This insight is crucial for understanding the source of catalysis and stereoselectivity.

Optimize Catalyst Structure: By systematically modifying the catalyst structure in silico and calculating the effect on reaction barriers, new and more efficient catalysts can be designed. For example, introducing electron-withdrawing groups to a diol catalyst can enhance its hydrogen-bonding acidity and catalytic activity. nih.gov

Screen New Catalysts: High-throughput computational screening can evaluate large libraries of potential diol-based catalysts for specific reactions, such as the protection of other diols or for cyclization reactions, accelerating the discovery process. mdpi.comresearchgate.netarxiv.org

The table below outlines computational approaches used in the design of catalysts and functional molecules relevant to diols.

| Design Goal | Computational Approach | Application/Example | Reference |

|---|---|---|---|

| Enhance H-bond donor catalysis | DFT calculations of electronic properties | Evaluating diarylacetylenediols with electron-withdrawing groups to increase catalytic activity in Diels-Alder reactions. | nih.gov |

| Achieve site-selective functionalization | Catalyst-substrate interaction modeling | Designing scaffolding catalysts that recognize and selectively react with cis-1,2-diol motifs in complex polyols. | nih.gov |

| Elucidate reaction pathways | Transition state searching and free energy calculations (DFT) | Investigating the mechanism of vanadium-catalyzed deoxydehydration of cyclic diols to understand stereochemical outcomes. | chemrxiv.org |

| Discover novel catalysts | Screening of heterogeneous catalysts | Benchmarking various carbocatalysts for the efficient acetalization (protection) of 1,2-diols. | mdpi.com |

Applications in Advanced Materials Science and Engineered Systems

Use as a Monomer or Crosslinker in Polymer Science Research

The bifunctional nature of (S)-1,2-Hexadecanediol, possessing two hydroxyl groups, makes it a candidate for use as a monomer in step-growth polymerization or as a crosslinking agent to modify polymer architectures.

The synthesis of biodegradable polyesters through the polycondensation of diols and dicarboxylic acids is a well-established route to creating environmentally benign materials. utm.myulisboa.ptmdpi.com This process involves the formation of ester linkages between the monomer units, and the properties of the resulting polymer are highly dependent on the structure of the diol and diacid used. utm.my Long-chain diols, such as 1,2-Hexadecanediol (B1668426), can be incorporated into polyester (B1180765) backbones to impart flexibility and hydrophobicity.

While specific research focusing exclusively on this compound in this application is not widely documented, the general principles of polyester synthesis suggest its utility. mdpi.com The reaction, typically carried out at elevated temperatures and catalyzed by metal salts, would involve the esterification of the diol with a suitable dicarboxylic acid. researchgate.net The resulting polyester's properties, such as its melting point, glass transition temperature, and rate of degradation, would be influenced by the long C16 side chain, potentially leading to materials with lower crystallinity and increased ductility compared to polyesters made from shorter-chain diols. The biodegradability of such polyesters arises from the susceptibility of the ester bonds to hydrolysis, a process that can be mediated by environmental microbes.

The development of chiral polymers is a significant area of materials science, with applications in chiral separation, asymmetric catalysis, and optics. rsc.org One of the primary methods for creating these materials is through the polymerization of chiral monomers. rsc.org The (S)-configuration of the stereocenter in this compound makes it a valuable potential building block for synthesizing optically active polymers.

When used as a monomer in, for example, a polycondensation reaction with an achiral dicarboxylic acid, the chirality of the diol can be transferred to the polymer backbone, resulting in a chiral polyester. The specific stereochemistry of the repeating units influences the polymer's secondary structure, potentially leading to the formation of stable helical conformations. nih.gov Such one-handed helical polymers are known to exhibit high chiral recognition abilities, making them suitable for applications like chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov While the direct polymerization of this compound into chiral materials is a promising research avenue, detailed studies are required to explore its efficacy and the properties of the resulting polymers.

Research on Surfactant and Emulsifier Systems

The molecular structure of this compound, with a hydrophilic diol head group and a long, hydrophobic hexadecyl tail, gives it amphiphilic properties characteristic of a surfactant.

Surfactants are molecules that preferentially adsorb at interfaces, such as the boundary between oil and water, and in doing so, they lower the interfacial tension. scispace.com The ability to reduce this tension is crucial in a wide range of applications, including the formation and stabilization of emulsions. scispace.com The interfacial tension at a hexadecane-water interface, for instance, can be dramatically reduced by the addition of surfactants. epfl.chresearchgate.netresearchgate.net

Long-chain diols are known to be present in marine environments and are used as proxies for sea surface temperature, a testament to their interaction with aqueous systems. frontiersin.orgvu.nluu.nlcopernicus.orgawi.de As a diol-based surfactant, this compound would be expected to orient itself at an oil-water interface with its hydroxyl groups in the aqueous phase and its hydrocarbon tail in the oil phase. Research in this area would focus on quantifying its effectiveness at reducing interfacial tension, determining its critical micelle concentration (CMC), and understanding how its chiral nature might influence the packing and structure of the interfacial film.

Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. mdpi.com They form spontaneously under the right conditions and are characterized by their nanostructured domains of oil and water, separated by a surfactant-rich interfacial film. The formation and properties of microemulsions are highly dependent on the nature of the surfactant and any co-surfactants used. mdpi.com

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. nih.govxiahepublishing.com They are of great interest in drug delivery and other biomedical applications. nih.govnih.gov The stability and characteristics of liposomes are dictated by the composition of the lipid components. xiahepublishing.com

In both microemulsion and liposome (B1194612) research, there is an opportunity to investigate the role of this compound. It could potentially act as a primary surfactant or, more likely, as a co-surfactant in microemulsion systems, influencing the curvature and flexibility of the interfacial film. In liposome formulations, its incorporation into the lipid bilayer could affect membrane fluidity, permeability, and stability. Its chirality might also introduce specific interactions with other chiral molecules, such as drugs or membrane proteins, which is a key area of research in advanced drug delivery systems.

Nanomaterial Synthesis and Functionalization Using this compound Derivatives

One of the most well-documented applications of 1,2-Hexadecanediol in materials science is its use in the colloidal synthesis of inorganic nanoparticles. semanticscholar.org In these high-temperature solution-phase reactions, it plays multiple crucial roles. rsc.orgresearchgate.netiupac.org

It often acts as a reducing agent, facilitating the reduction of metal precursors to their zero-valent state, which is necessary for the nucleation and growth of metallic nanoparticles. sigmaaldrich.com For example, in the synthesis of iron carbide nanoplatelets, 1,2-hexadecanediol is responsible for reducing the Fe(acac)₃ precursor. rsc.org It can also serve as a high-boiling-point solvent or co-solvent, allowing the reaction to reach the high temperatures necessary for precursor decomposition and crystal growth.

Furthermore, 1,2-Hexadecanediol and its derivatives can function as surface ligands or stabilizing agents. semanticscholar.org By adsorbing to the surface of the growing nanoparticles, they prevent aggregation and control the final size and shape of the nanocrystals. acs.org The concentration of 1,2-hexadecanediol in the reaction mixture has been shown to have a significant effect on the structural and magnetic properties of CoFe₂O₄ nanoparticles, influencing the decomposition of the metal-organic precursors and the nucleation of the nanoparticles at lower temperatures. researchgate.net In some syntheses, such as that of iron carbide, the diol can also serve as a carbon source for the final material. rsc.org

The functionalization of nanoparticles—modifying their surface to impart new properties—is critical for their application. ebrary.net The hydroxyl groups of this compound offer reactive sites for further chemical modification, allowing for the attachment of other functional molecules to the nanoparticle surface. The long alkyl chain provides a hydrophobic layer, which can be useful for dispersing the nanoparticles in non-polar solvents or for creating self-assembled monolayers on their surface. stackexchange.comebrary.net

| Nanomaterial | Role of 1,2-Hexadecanediol | Key Findings | Reference |

|---|---|---|---|

| CoFe₂O₄ (Cobalt Ferrite) | Favors precursor decomposition and nucleation | Variability in crystal quality and magnetic properties is dependent on the diol concentration. | researchgate.net |

| Fe₃O₄, MnFe₂O₄, CoFe₂O₄ | Solvent/Reducing Agent | Used in a one-pot reaction to produce monodisperse nanoparticles with sizes tunable from 5 to 15 nm. | iupac.orgcaymanchem.com |

| Fe₃C (Iron Carbide) | Reducing Agent and Carbon Source | The diol reduces the Fe³⁺ precursor and provides the carbon for the carbide formation. | rsc.org |

| Silver (Ag) Nanocrystals | Reducing Agent | Used in the preparation of silver nanocrystals from a dichlorobenzene solution. | sigmaaldrich.com |

Role as a Reducing Agent in Metal and Metal Oxide Nanoparticle Synthesis

This compound, a long-chain vicinal diol, plays a crucial role in the synthesis of metal and metal oxide nanoparticles through the "polyol process." In this method, the diol often serves multiple functions, acting not only as a solvent but also as a reducing agent. rsc.orgresearchgate.netresearchgate.net The high boiling point of long-chain diols like 1,2-hexadecanediol allows for syntheses at elevated temperatures, which facilitates the formation of well-crystallized materials. rsc.org

The reduction mechanism in a polyol-mediated synthesis is dependent on the reaction temperature. rsc.org At high temperatures, 1,2-hexadecanediol can reduce metal salt precursors to their zero-valent state, enabling the formation of metallic nanoparticles. rsc.orgresearchgate.net This process involves the transfer of electrons from the diol to the metal ions. rsc.org For instance, in the synthesis of iron carbide (Fe₃C) nanoplatelets, 1,2-hexadecanediol acts as a reducing agent for the reduction of Fe³⁺ ions to a zero-valence state. rsc.org In the absence of 1,2-hexadecanediol in a similar reaction, only the FeO phase is formed, highlighting the diol's essential role in the reduction process. rsc.org

Furthermore, studies on cobalt ferrite (B1171679) (CoFe₂O₄) and iron oxide nanoparticles have shown that 1,2-hexadecanediol facilitates the decomposition of metal-organic precursors, such as metal acetylacetonates, at lower temperatures. rsc.orgresearchgate.net This early decomposition promotes the formation of more nuclei, which is a critical step in the synthesis of nanoparticles. researchgate.net The reducing environment provided by the diol also helps protect the newly formed metal particles from oxidation. rsc.orgresearchgate.net

The versatility of 1,2-diols as reducing agents is evident in their application for synthesizing a variety of nanoparticles. Research has documented the use of 1,2-hexadecanediol in the preparation of:

Au-Fe₃O₄ hetero-dimers sigmaaldrich.com

Monodisperse iron platinum nanoparticles sigmaaldrich.com

Silver nanocrystals sigmaaldrich.com

Iron oxide nanoparticles nih.gov

Cobalt ferrite nanoparticles researchgate.net

The general process of nanoparticle formation via chemical reduction involves the reduction of ionic species into insoluble atoms, which then aggregate to form clusters that grow into nanoparticles. rsc.orgmdpi.com this compound is an effective agent in driving this initial reduction step for a range of metal and metal oxide nanomaterials.

Control of Nanoparticle Morphology and Size using Diols

The concentration and presence of 1,2-diols, such as this compound, are critical parameters for controlling the size and morphology of nanoparticles during synthesis. nih.gov The diol influences both the nucleation and growth stages of particle formation, which are determinant factors for the final characteristics of the nanomaterial. researchgate.netnih.gov

In the synthesis of iron oxide nanoparticles via the thermal decomposition of iron(III) acetylacetonate, the amount of 1,2-hexadecanediol in the reaction mixture directly impacts the resulting particle size and phase composition. nih.gov A lower concentration of the diol tends to produce large, mixed-phase nanoparticles composed of magnetite (Fe₃O₄) and wüstite (FeO). nih.gov Conversely, a higher concentration of 1,2-hexadecanediol leads to the formation of smaller, single-phase nanoparticles. nih.gov This demonstrates a clear correlation between the diol quantity and the nanoparticle dimensions.

Similarly, in the synthesis of cobalt ferrite (CoFe₂O₄) nanoparticles, while the average particle size remained around 8 nm, the amount of 1,2-hexadecanediol significantly affected the crystal quality of the nanoparticles. researchgate.net The diol's role extends beyond being a simple reducing agent; it actively mediates the nucleation process, influencing how the initial seeds of the nanoparticles are formed. researchgate.netnih.gov

The ability of diols to control morphology is also observed in the synthesis of other types of nanoparticles. For example, the reduction of Au(III) using 1,2-tetradecanediol (B1677598) in the presence of other capping agents allows for enhanced control over the morphology of gold nanoparticles. researchgate.net Diols can also remain adsorbed on the surface of nanoparticles, which can prevent aggregation and help control particle size, as seen in the synthesis of Ca(OH)₂ nanoparticles using 1,2-ethanediol (B42446) and 1,2-propanediol. researchgate.net The high viscosity of the polyol medium creates a diffusion-controlled environment that favors controlled growth and specific morphologies. rsc.orgresearchgate.net

The table below summarizes the effect of 1,2-hexadecanediol concentration on the characteristics of iron oxide nanoparticles. nih.gov

| 1,2-Hexadecanediol Amount | Resulting Nanoparticle Size | Nanoparticle Phase |

| Low | Large (e.g., 6 to 48 nm) | Mixed-phase (Magnetite and Wüstite) |

| High | Small | Single-phase |

Carbon Quantum Dot Synthesis and Surface Passivation

This compound serves as a valuable precursor and surface passivating agent in the synthesis of Carbon Quantum Dots (CQDs), a class of carbon-based nanomaterials known for their strong photoluminescence. nih.gov The properties of CQDs, particularly their fluorescence quantum yield, are highly dependent on their surface chemistry. nih.govnih.gov

In one synthetic approach, highly luminescent, oil-soluble CQDs are fabricated through a hot injection method where 1,2-hexadecanediol acts as both the carbon source and the material for surface passivation. nih.gov Surface passivation is a critical step in CQD synthesis; it involves the modification of the CQD surface to eliminate non-radiative recombination centers (surface defects or "traps"), thereby enhancing the photoluminescence intensity. nih.govnih.gov The long alkyl chains of 1,2-hexadecanediol can effectively passivate the surface of the carbon core, leading to bright emissions.

While various methods exist for CQD synthesis, including hydrothermal treatment, microwave-assisted synthesis, and pyrolysis, the choice of precursor and passivating agent is key to tuning their properties. nih.govnih.govrsc.org Many synthesis routes utilize carbon sources that possess or can generate functional groups like hydroxyl and carboxyl groups on the CQD surface. nih.gov These groups contribute to the hydrophilicity and stability of the CQDs in various solvents. nih.gov The use of 1,2-hexadecanediol specifically allows for the creation of CQDs that are soluble in non-polar, oily environments. nih.gov

| Role of this compound | Function in CQD Synthesis | Outcome |

| Carbon Precursor | Provides the carbon backbone for the quantum dots. | Formation of the core nanostructure of the CQD. |

| Surface Passivation Agent | Modifies the surface, reducing defects. nih.gov | Enhancement of photoluminescence and quantum yield; provides solubility in oil. nih.gov |

Crystal Engineering and Self-Assembly Studies of Diol-Containing Systems

Long-chain 1,2-diols, including this compound, are molecules capable of participating in crystal engineering and self-assembly due to their specific molecular structure. These molecules possess a hydrophilic "head" (the two adjacent hydroxyl groups) and a long, hydrophobic alkyl "tail". This amphiphilic nature drives their assembly into ordered supramolecular structures. fiveable.mebrighton.ac.uk

The two hydroxyl groups on adjacent carbons are a key feature of vicinal diols. wikipedia.org These groups can form strong directional hydrogen bonds, both intramolecularly and intermolecularly. fiveable.me These hydrogen bonding interactions are fundamental to the self-assembly process, guiding the molecules to arrange themselves into predictable, ordered patterns, which is the core principle of crystal engineering. The long alkyl chains can then pack together through weaker van der Waals forces, further stabilizing the assembled structure.

While specific crystal engineering studies focusing solely on this compound are not extensively detailed in the provided context, the principles apply to long-chain diols in general. Such molecules are known to form various organized structures, including layers or other arrangements characteristic of liquid crystals. Thermotropic liquid crystals, for example, are often composed of calamitic (rod-shaped) molecules that have a rigid core and flexible terminal chains, a structural motif echoed by long-chain diols. nih.gov The formation of liquid crystal phases is a direct result of the self-assembly of these anisotropic molecules. nih.gov The study of how these molecules pack in the solid state and form different phases is a central aspect of crystal engineering.

The presence of long-chain 1,2-diols has also been identified in the polar lipids of certain bacteria, such as Thermus species, where they are linked to glycan head groups. nih.gov This natural occurrence underscores their ability to be incorporated into complex, self-assembled biological structures like cell membranes.

| Molecular Feature of this compound | Role in Self-Assembly |

| Two adjacent hydroxyl (-OH) groups | Form strong, directional hydrogen bonds, directing the primary organization of the molecules. fiveable.me |

| Long hydrophobic alkyl chain | Participates in van der Waals interactions, promoting packing and stabilizing the overall assembly. |

| Amphiphilic nature | Drives the segregation of hydrophilic and hydrophobic parts, leading to the formation of ordered structures like layers or micelles. |

Q & A

Q. How should researchers document experimental parameters for peer replication?

- Methodological Answer : Follow the "Experimental" section guidelines in Methods in Enzymology:

- Specify exact masses (e.g., 1.0 mmol Fe(acac)₃ ±0.01 mmol).

- Detail solvent degassing procedures (e.g., three freeze-pump-thaw cycles).

- Include raw DLS/TEM data in supplementary materials with metadata (instrument model, software version) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.